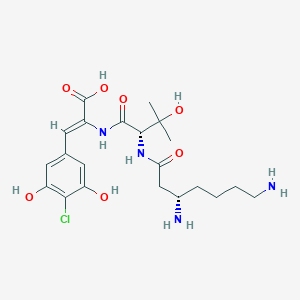
Resormycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resormycin is a natural product found in Streptomyces platensis with data available.
Scientific Research Applications
Antibiotic Properties
Resormycin exhibits potent antibacterial activity against various pathogens, including antibiotic-resistant strains. Its mechanism involves disrupting bacterial protein synthesis, making it a potential candidate for combating infections caused by resistant bacteria.
Case Study: Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)
A study highlighted the efficacy of this compound against MRSA, a notorious pathogen responsible for numerous healthcare-associated infections. The research demonstrated that this compound effectively inhibited the growth of MRSA in vitro, suggesting its potential as a therapeutic agent in treating resistant infections .
Herbicidal Activity
In addition to its antibacterial properties, this compound has shown herbicidal effects. Research conducted on unicellular green algae (Selenastrum capricornutum) indicated that this compound inhibited algal growth more effectively in the dark than in light conditions. This property suggests its potential use as a natural herbicide .
Table 1: Herbicidal Activity of this compound
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Antifungal Applications
This compound also possesses antifungal properties. It has been tested against various fungal pathogens and demonstrated significant inhibitory effects, making it a candidate for developing antifungal treatments.
Case Study: Efficacy Against Fungal Pathogens
In laboratory tests, this compound exhibited strong antifungal activity against Candida albicans and other common fungal pathogens. This was attributed to its ability to disrupt fungal cell wall synthesis, indicating its potential role in treating fungal infections .
Cancer Research
Recent studies have explored the applications of this compound in cancer therapy, particularly its effects on prostate cancer cells. Research has shown that this compound inhibits androgen-dependent growth in prostate cancer cell lines such as LNCaP and VCaP.
Table 2: Effects of this compound on Prostate Cancer Cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP | 15 | Inhibition of androgen receptor activity |
| VCaP | 10 | Disruption of cell cycle progression |
Structure-Activity Relationship Studies
The unique structure of this compound, comprising three unnatural amino acids, makes it an interesting subject for structure-activity relationship studies. Researchers are investigating how modifications to its structure can enhance its biological activity and reduce toxicity.
Research Insights
A recent study reported an efficient synthetic route to this compound, enabling further exploration into its derivatives and their potential applications in drug development .
Properties
Molecular Formula |
C21H31ClN4O7 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(Z)-3-(4-chloro-3,5-dihydroxyphenyl)-2-[[(2S)-2-[[(3S)-3,7-diaminoheptanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C21H31ClN4O7/c1-21(2,33)18(26-16(29)10-12(24)5-3-4-6-23)19(30)25-13(20(31)32)7-11-8-14(27)17(22)15(28)9-11/h7-9,12,18,27-28,33H,3-6,10,23-24H2,1-2H3,(H,25,30)(H,26,29)(H,31,32)/b13-7-/t12-,18+/m0/s1 |
InChI Key |
LGIARSLOMQCKGX-SMOPJJOVSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)N/C(=C\C1=CC(=C(C(=C1)O)Cl)O)/C(=O)O)NC(=O)C[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)(C(C(=O)NC(=CC1=CC(=C(C(=C1)O)Cl)O)C(=O)O)NC(=O)CC(CCCCN)N)O |
Synonyms |
2-N-(2N-(3,6-diaminoheptanoyl)-3-hydroxyvalyl)amino-3-(4-chloro-3,5-dihydroxy)phenylpropenoic acid resormycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















